3-(2-chlorophenyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including a chlorophenyl group, a triazolopyrimidine moiety, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide typically involves multi-step reactions. One common approach includes the formation of the triazolopyrimidine core through cyclization reactions involving hydrazine derivatives and isothiocyanates . The oxazole ring can be introduced via cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have similar biological activities.
Quinazolin-4(3H)-one derivatives: Known for their antimicrobial properties and structural similarities.
Indole derivatives: Exhibit anti-inflammatory and analgesic activities.
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-{5-methyl-7-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile scaffold for drug development .
Properties
Molecular Formula |
C17H13ClN6O3 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClN6O3/c1-8-13(16(26)24-17(21-8)19-7-20-24)22-15(25)12-9(2)27-23-14(12)10-5-3-4-6-11(10)18/h3-7H,1-2H3,(H,22,25)(H,19,20,21) |
InChI Key |
UAEDJPOJJIUJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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